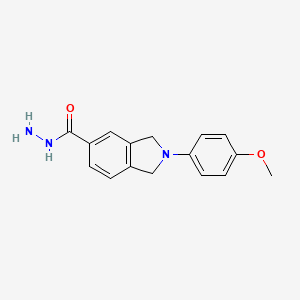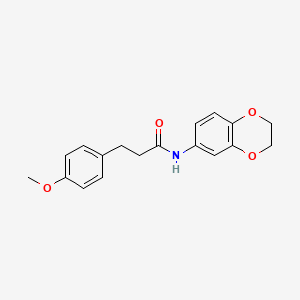
N'-acetyl-5-bromo-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-acetyl-5-bromo-2-hydroxybenzohydrazide: is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of benzohydrazide, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring, along with an acetyl group attached to the nitrogen atom of the hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-5-bromo-2-hydroxybenzohydrazide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Hydrazide Formation: The brominated product is then reacted with hydrazine hydrate to form 5-bromo-2-hydroxybenzohydrazide.
Acetylation: Finally, the hydrazide is acetylated using acetic anhydride to yield N’-acetyl-5-bromo-2-hydroxybenzohydrazide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
化学反応の分析
Types of Reactions: N’-acetyl-5-bromo-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the hydrazide can be reduced to the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Oxidized or Reduced Products: Depending on the specific reaction conditions and reagents used.
科学的研究の応用
N’-acetyl-5-bromo-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N’-acetyl-5-bromo-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its hydrazide moiety can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo nucleophilic substitution and condensation reactions allows it to interact with various biomolecules, potentially disrupting cellular processes.
類似化合物との比較
5-bromo-2-hydroxybenzohydrazide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
N’-acetyl-2-hydroxybenzohydrazide: Lacks the bromine atom, affecting its reactivity and potential biological activity.
N’-acetyl-5-chloro-2-hydroxybenzohydrazide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: N’-acetyl-5-bromo-2-hydroxybenzohydrazide is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
特性
IUPAC Name |
N'-acetyl-5-bromo-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)11-12-9(15)7-4-6(10)2-3-8(7)14/h2-4,14H,1H3,(H,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRBQKPEVJDIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile](/img/structure/B5769458.png)
![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)

![7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)
![4-[5-(2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)


![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)
